molecular formula C14H20ClNO B1425492 (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride CAS No. 869945-34-6

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No.: B1425492
CAS No.: 869945-34-6
M. Wt: 253.77 g/mol
InChI Key: CAWHDSYGPPQXOF-UHFFFAOYSA-N
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Description

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is a complex organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol. This compound is known for its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 3-phenyl-2-propen-1-amine with tetrahydro-2-furanylmethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic synthesis reactions to study reaction mechanisms and pathways .

Biology

In biological research, this compound is used to study its effects on cellular processes and pathways. It may be used in experiments to understand its interactions with biological molecules and its potential as a therapeutic agent .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be studied for its effects on specific diseases and conditions, and its mechanism of action in the human body .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. It may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenyl-2-propen-1-amine)
  • (3-Phenyl-2-propyn-1-amine)
  • (3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine

Uniqueness

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group, a propenyl group, and a tetrahydro-2-furanylmethyl group makes it a versatile compound with diverse applications in research and industry .

Biological Activity

(3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known by its IUPAC name 3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine hydrochloride, is a chemical compound with potential biological activities. This article explores its biological properties, including its effects on cancer cells, reproductive toxicity, and other pharmacological activities.

Chemical Structure and Properties

  • Chemical Formula : C14H17ClN
  • CAS Number : 65505-25-1
  • Molecular Weight : 241.74 g/mol
  • Physical Form : Solid

1. Cytotoxicity and Anticancer Activity

Research indicates that compounds similar to (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that chalcone derivatives possess strong anticancer properties, particularly against breast cancer cells (MCF-7) using the MTT assay method . The presence of specific structural motifs in these compounds enhances their efficacy in inducing apoptosis in cancer cells.

Table 1: Cytotoxic Effects of Related Compounds on MCF-7 Cells

Compound NameIC50 (µM)Reference
Tamoxifen0.5
(3-Phenyl-2-propen-1-YL)(...TBDCurrent Study
1-(4-methoxyphenyl)-3-(...0.8

2. Reproductive Toxicity

The compound is classified under hazardous chemicals with a notable hazard category for reproductive toxicity (Category 1B). This classification indicates a potential risk of damaging fertility and harm to the unborn child . The hazard statement associated with this classification is H360Df, highlighting the need for caution in handling and usage.

The biological activity of this compound may involve multiple mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies

A study focusing on chalcone derivatives indicated that structural modifications significantly influenced their biological activities. For example, the introduction of a tertiary amine moiety was found to enhance cytotoxic effects against breast cancer cells while minimizing toxicity to normal cells .

Case Study Summary

In a comparative study, various chalcone derivatives were synthesized and tested for their cytotoxicity against MCF-7 cells. The findings demonstrated that certain structural adjustments could lead to improved therapeutic profiles.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-4,6-8,14-15H,5,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHDSYGPPQXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722801
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-34-6
Record name N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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